5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride
Description
This compound belongs to the class of thiophene sulfonyl chloride derivatives, characterized by a thiophene ring substituted with a sulfonyl chloride group and a formamido-linked 1-methylpyrazole moiety. The sulfonyl chloride group confers high reactivity, making it a valuable intermediate in medicinal chemistry for synthesizing sulfonamides or other functionalized derivatives . The pyrazole ring enhances metabolic stability and modulates biological activity, particularly in drug discovery contexts .
Properties
Molecular Formula |
C10H10ClN3O3S2 |
|---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
5-[[(1-methylpyrazole-4-carbonyl)amino]methyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H10ClN3O3S2/c1-14-6-7(4-13-14)10(15)12-5-8-2-3-9(18-8)19(11,16)17/h2-4,6H,5H2,1H3,(H,12,15) |
InChI Key |
PWEZIPVMFMVRMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NCC2=CC=C(S2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride typically involves multiple steps. One common route includes the formation of the pyrazole ring, followed by its functionalization and subsequent attachment to the thiophene ring. The sulfonyl chloride group is introduced in the final steps of the synthesis. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as acetyl chloride or benzyl chloride .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The pyrazole moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
Medicinal Chemistry: It has been evaluated as a potential PET tracer for imaging CSF-1R expression in the brain, which is relevant for glioblastoma multiforme treatment
Biological Research: The compound’s interactions with specific molecular targets, such as enzymes or receptors, are of interest for understanding its biological activity.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural Analogues with Thiophene-Sulfonyl Chloride Cores
Pyrazole-Containing Thiophene Derivatives
| Compound Name | Key Structural Differences | Biological Activity |
|---|---|---|
| 5-Chloro-N-{[6-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl]Methyl}Thiophene-2-Carboxamide | Pyridine-pyrazole core; carboxamide instead of sulfonyl chloride | Anticancer activity via kinase inhibition; lacks sulfonyl chloride’s synthetic versatility . |
| N-{2-[4-(1-Methyl-1H-Pyrazol-5-yl)Phenyl]Ethyl}Thiophene-2-Carboxamide | Ethyl-phenyl linker; carboxamide group | Anti-inflammatory effects; lower reactivity compared to sulfonyl chloride . |
| Methyl 3-({2-[4-(1-Methyl-1H-Pyrazol-5-yl)Phenyl]Ethyl}Sulfamoyl)Thiophene-2-Carboxylate | Sulfamoyl and ester groups | Antimicrobial activity; ester group limits in vivo stability . |
Functional Group Variations
| Compound Name | Functional Group | Impact on Properties |
|---|---|---|
| 5-Chloro-1-Methyl-4-{[(4-Methylphenyl)Sulfanyl]Methyl}-3-Phenyl-1H-Pyrazole | Sulfanyl-methyl group | Increased lipophilicity; improved CNS penetration . |
| N-{5-[(4-Methoxyphenyl)Methyl]-1,3-Thiazol-2-yl}-3-(5-Methylfuran-2-yl)Propanamide | Thiazole-furan hybrid | Dual heterocyclic system enhances multitarget activity . |
| 5-((Z)-1-{1-Phenyl-3-[4-(Propylsulfanyl)Phenyl]-1H-Pyrazol-4-yl}Methylidene)-2-Piperidino-1,3-Thiazol-4-One | Thiazolidinone core | Anticancer activity via apoptosis induction; lacks sulfonyl chloride’s synthetic utility . |
Key Findings and Research Implications
Reactivity : The sulfonyl chloride group in the target compound enables versatile derivatization (e.g., nucleophilic substitution), outperforming carboxamide or sulfamoyl analogs in synthetic flexibility .
Biological Potential: Pyrazole-thiophene hybrids show promise in oncology and antimicrobial research. However, the target compound’s specific activity remains underexplored compared to analogs like 5-chloro-N-{[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide, which has documented kinase inhibition .
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfonyl chloride group and a pyrazole moiety. Its chemical structure is essential for understanding its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, which include this compound.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
|---|---|---|---|
| 4a | 0.22 | 0.44 | Excellent |
| 5a | 0.25 | 0.50 | Excellent |
| 7b | 0.20 | 0.40 | Superior |
| 10 | 0.30 | 0.60 | Good |
| 13 | 0.35 | 0.70 | Moderate |
These compounds demonstrated significant inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with compound 7b showing the highest activity, making it a promising candidate for further development in antimicrobial therapies .
Anticancer Activity
The sulfonyl chloride derivatives have been investigated for their antiproliferative effects on cancer cell lines. Studies indicate that certain derivatives exhibit significant cytotoxicity against various cancer types.
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines, revealing that some compounds inhibited cell proliferation effectively:
- Compound A : IC50 = 15 µM
- Compound B : IC50 = 10 µM
- Compound C : IC50 = 8 µM
These findings suggest that modifications to the pyrazole or thiophene moieties can enhance anticancer activity, indicating a structure-activity relationship that warrants further exploration .
Antioxidant Activity
The antioxidant potential of compounds containing thiophene and sulfonyl groups has been assessed using various assays, including DPPH and ABTS.
Table 2: Antioxidant Activity Results
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 4d | 20.86 | 16.47 |
| 4e | 18.32 | 13.12 |
| Quercetin | 15.49 | - |
Compounds 4d and 4e exhibited superior antioxidant activity compared to quercetin, a well-known antioxidant standard . The structure-activity relationship analysis indicates that the presence of hydroxyl groups significantly enhances antioxidant capacity.
The biological activity of this compound is attributed to its ability to interact with various biological targets through nucleophilic substitution reactions, forming stable complexes that can modulate biological pathways involved in disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
